molecular formula C15H10ClN3O B1243454 2-(4-Chlorophenyl)quinoxaline-5-carboxamide CAS No. 489457-66-1

2-(4-Chlorophenyl)quinoxaline-5-carboxamide

Cat. No. B1243454
M. Wt: 283.71 g/mol
InChI Key: UDJDYJOTQNZIBF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinoxaline-5-carboxamide is a small molecule primarily used for cell structure applications . It belongs to the class of organic compounds known as quinoxalines, which are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for 2-(4-Chlorophenyl)quinoxaline-5-carboxamide were not found in the search results, quinoxaline derivatives have been synthesized using various approaches . More research would be needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecular formula of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide is C15H10ClN3O. It has an average mass of 283.712 Da and a monoisotopic mass of 283.051239 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide include a molecular formula of C15H10ClN3O, an average mass of 283.712 Da, and a monoisotopic mass of 283.051239 Da .

Scientific Research Applications

Serotonin Type-3 Receptor Antagonism

Quinoxalin-2-carboxamides, including 2-(4-Chlorophenyl)quinoxaline-5-carboxamide, have been explored for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds have been synthesized and evaluated for their efficacy against the 5-HT3 receptor, showing promise for use in treatments targeting this receptor, which is significant in various physiological and pathological processes (Mahesh et al., 2011). A related study further supports the potential of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, particularly in the management of depression (Mahesh et al., 2010).

Polymerization Applications

Research into the polymerization of quinoxaline derivatives has revealed their potential in forming novel polyamide structures. Specifically, diphenylquinoxaline-containing monomers have been used to create hyperbranched aromatic polyamides, demonstrating unique physical and chemical properties that could be significant in the development of new materials (Baek et al., 2003).

Corrosion Inhibition

Quinoxaline derivatives, including 2-(4-Chlorophenyl)quinoxaline-5-carboxamide, have been studied for their effectiveness as corrosion inhibitors. These compounds have demonstrated significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion in various industrial applications (Saraswat & Yadav, 2020).

Antimycobacterial Properties

There is evidence suggesting that quinoxaline-2-carboxamide derivatives have antimycobacterial properties. This makes them candidates for the development of new anti-tuberculosis agents, which could improve current treatments for tuberculosis (Moreno et al., 2003).

Cancer Research

Quinoxaline derivatives have been explored for their potential in cancer research. They have been shown to inhibit the PI3K/Akt/mTOR signaling pathways, activate P53, and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Chen et al., 2021).

Electrochemical Analysis

Quinoxalines have been the subject of electrochemical studies, examining their behavior and relationships between their structure and various properties. This research is crucial in understanding the fundamental aspects of these compounds, which could lead to diverse applications (Moreno et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-(4-Chlorophenyl)quinoxaline-5-carboxamide was not found in the search results, it is known that it can increase the risk or severity of methemoglobinemia when combined with certain other substances .

Future Directions

The future directions of research on 2-(4-Chlorophenyl)quinoxaline-5-carboxamide could involve further investigation into its mechanism of action, potential therapeutic uses, and safety profile. As with any experimental compound, more research is needed to fully understand its properties and potential applications .

properties

IUPAC Name

2-(4-chlorophenyl)quinoxaline-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-10-6-4-9(5-7-10)13-8-18-14-11(15(17)20)2-1-3-12(14)19-13/h1-8H,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDYJOTQNZIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433893
Record name 2-(4-chlorophenyl)quinoxaline-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)quinoxaline-5-carboxamide

CAS RN

489457-66-1
Record name FR-261529
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0489457661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-chlorophenyl)quinoxaline-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FR-261529
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD57SWY2TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PT Sunderland, ECY Woon, A Dhami… - Journal of Medicinal …, 2011 - ACS Publications
PARP-2 is a member of the poly(ADP-ribose) polymerase family, with some activities similar to those of PARP-1 but with other distinct roles. Two series of isoquinolin-1-ones were …
Number of citations: 59 pubs.acs.org
PT Sunderland - 2010 - researchportal.bath.ac.uk
The poly (ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyse the transfer of ADP-ribose polymers onto acceptor proteins. The biology and biochemistry of PARP-1 …
Number of citations: 3 researchportal.bath.ac.uk

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